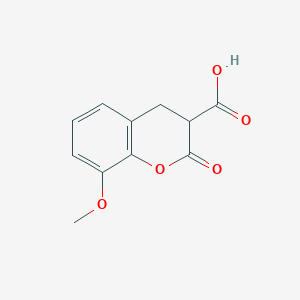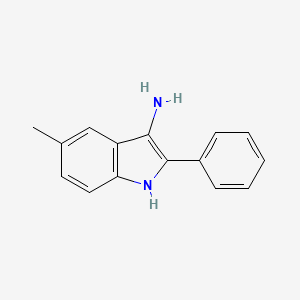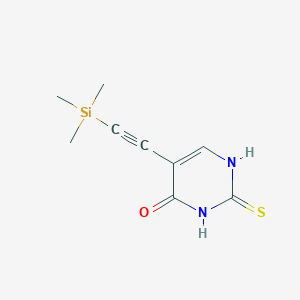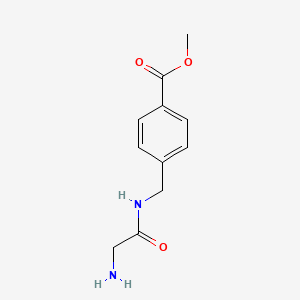
Chg-boroAla
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gluconato de clorhexidina-boroAlanina, también conocido como Chg-boroAla, es un compuesto que ha despertado un gran interés en la investigación científica debido a sus propiedades únicas y aplicaciones potenciales. Este compuesto es un derivado del ácido bórico y la alanina, y exhibe una amplia actividad antibacteriana, lo que lo convierte en un candidato prometedor para diversas aplicaciones en medicina, química e industria.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Chg-boroAla generalmente implica la reacción de derivados de ácido bórico con alanina. Un método común es la reacción de condensación entre ácido bórico y alanina en presencia de un catalizador adecuado. Las condiciones de reacción a menudo incluyen una temperatura y un pH controlados para asegurar la formación del producto deseado. El proceso también puede implicar pasos de purificación como la cristalización o la cromatografía para obtener un compuesto de alta pureza.
Métodos de producción industrial
En un entorno industrial, la producción de this compound se puede ampliar utilizando reactores por lotes o de flujo continuo. La elección del tipo de reactor depende del volumen de producción deseado y la eficiencia. El proceso industrial también puede incorporar técnicas de purificación avanzadas como la cromatografía líquida de alta resolución (HPLC) para garantizar la calidad y la consistencia del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
Chg-boroAla experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar derivados de ácido bórico.
Reducción: Las reacciones de reducción pueden convertir this compound en sus derivados alcohólicos correspondientes.
Sustitución: El compuesto puede participar en reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio se utilizan a menudo.
Sustitución: Los reactivos como los halógenos y los nucleófilos se emplean en reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen diversos derivados de ácido bórico, alcoholes y compuestos de alanina sustituidos
Aplicaciones Científicas De Investigación
Chg-boroAla tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas complejas y como reactivo en diversas reacciones químicas.
Biología: Las propiedades antibacterianas del compuesto lo hacen útil para estudiar la biosíntesis de la pared celular bacteriana y desarrollar nuevos antibióticos.
Medicina: Se está explorando this compound por su posible uso en el tratamiento de infecciones bacterianas y como componente en recubrimientos antimicrobianos para dispositivos médicos.
Industria: El compuesto se utiliza en el desarrollo de nuevos materiales con propiedades únicas, como vidrios de borato y borofeno.
Mecanismo De Acción
Chg-boroAla ejerce sus efectos al atacar vías moleculares específicas. El compuesto inhibe la actividad de las enzimas involucradas en la biosíntesis de la pared celular bacteriana, como la d-Ala-d-Ala ligasa. Esta inhibición interrumpe la formación de la pared celular bacteriana, lo que lleva a la lisis y la muerte celular. El mecanismo de acción del compuesto implica la unión al sitio activo de la enzima, evitando que el sustrato normal acceda al sitio y, por lo tanto, inhibiendo la actividad de la enzima.
Comparación Con Compuestos Similares
Chg-boroAla es único en comparación con otros compuestos similares debido a su amplia actividad antibacteriana y su capacidad para atacar enzimas específicas involucradas en la biosíntesis de la pared celular bacteriana. Compuestos similares incluyen:
d-boroAla: Otro derivado del ácido bórico con propiedades antibacterianas.
boroGly: Un derivado de ácido bórico de glicina.
d-boroHomoAla: Un homólogo de d-boroAla con una cadena alquílica más larga.
d-boroVal: Un derivado de ácido bórico de valina.
This compound destaca por su mayor eficacia y su mayor rango de actividad contra diversas cepas bacterianas.
Propiedades
Número CAS |
536994-10-2 |
|---|---|
Fórmula molecular |
C10H21BN2O3 |
Peso molecular |
228.10 g/mol |
Nombre IUPAC |
[(1R)-1-[[(2S)-2-amino-2-cyclohexylacetyl]amino]ethyl]boronic acid |
InChI |
InChI=1S/C10H21BN2O3/c1-7(11(15)16)13-10(14)9(12)8-5-3-2-4-6-8/h7-9,15-16H,2-6,12H2,1H3,(H,13,14)/t7-,9-/m0/s1 |
Clave InChI |
VLMDGYWBACIKHU-CBAPKCEASA-N |
SMILES isomérico |
B([C@H](C)NC(=O)[C@H](C1CCCCC1)N)(O)O |
SMILES canónico |
B(C(C)NC(=O)C(C1CCCCC1)N)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![7-Fluorospiro[chroman-2,4'-piperidine]](/img/structure/B11882174.png)



![6-Cyclopropyl-2-methylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid](/img/structure/B11882206.png)
![3-Bromo-6-methoxypyrazolo[1,5-a]pyrazine](/img/structure/B11882212.png)
![Thieno[3,2-b]thiophene-3,6-dicarboxylic acid](/img/structure/B11882217.png)


